2'-碘-2'-脱氧尿苷

描述

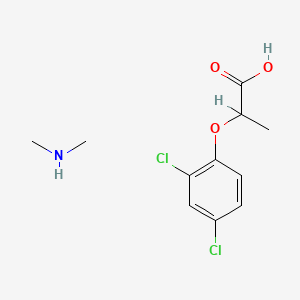

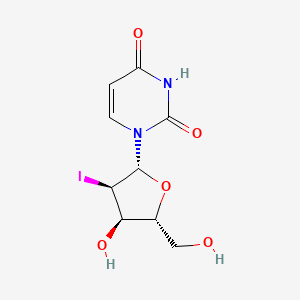

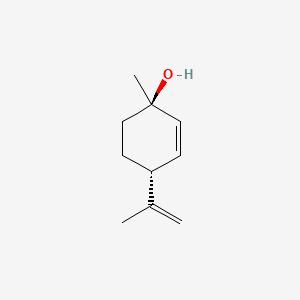

2’-Iodo-2’-deoxyuridine, also known as Idoxuridine or IUdR, is an anti-herpesvirus antiviral drug . It is a nucleoside analogue, a modified form of deoxyuridine, similar enough to be incorporated into viral DNA replication . The iodine atom added to the uracil component blocks base pairing . It is used only topically due to cardiotoxicity .

Molecular Structure Analysis

The effect of hydration on the molecular structure and energetics of the most stable conformers of the nucleoside analog 5-iodo-2’-deoxyuridine (IUdR) was carried out . To simulate the first hydration shell, two models were considered: the PCM model and the Discrete model (DM), including a variable number (1–20) of explicit water molecules .Physical And Chemical Properties Analysis

2’-Iodo-2’-deoxyuridine is a white to light beige crystalline powder . It has a melting point range of 155 - 180 °C / 311 - 356 °F . It is light sensitive .科学研究应用

抗病毒活性

IDU 的抗病毒特性已得到广泛研究。例如,Camerman 和 Trotter (1964) 揭示了 IDU 的分子结构,特别是碘和氧之间的短分子间距离,可能是其抗病毒活性的关键 (Camerman 和 Trotter,1964)。Kaufman、Nesburn 和 Maloney (1962) 发现 IDU 可以有效治疗角膜的牛痘感染,表明其具有更广泛的抗病毒应用 (Kaufman、Nesburn 和 Maloney,1962)。

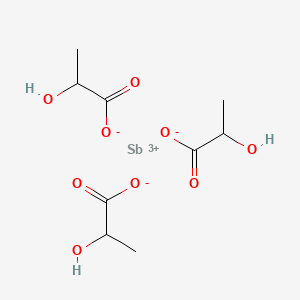

放射性同位素标记

IDU 已被用于放射性同位素标记,这在影像和诊断研究中具有重要意义。Goethals 等人(1994)开发了一种用 123I 标记 2'-脱氧尿苷的简单程序,显示在组织中摄取显著,包括肿瘤,这些组织具有高细胞增殖率 (Goethals 等人,1994)。Baranowska-Kortylewicz 等人(1988)对此发现表示赞同,他们报告了一种合成放射性碘化 2'-脱氧尿苷的快速、高纯度方法 (Baranowska-Kortylewicz 等人,1988)。

癌症研究

IDU 在癌症研究中的应用,尤其是在理解细胞增殖方面的应用,具有重要意义。Riches 等人(1976)证明了 5-[125I]碘-2'-脱氧尿苷在器官培养中监测 DNA 合成中的有效性,为快速筛选抗肿瘤药物提供了一种方法 (Riches 等人,1976)。此外,Dupertuis 等人 (2002) 探索了使用未标记的 IDU 来增加人异种移植胶质母细胞瘤中 [125I]IDU 的摄取率,突出了其在增强癌症诊断和治疗中的潜力 (Dupertuis 等人,2002)。

分子结构分析

对 IDU 及其类似物的分子结构的研究提供了对其行为和相互作用的见解。Palafox (2014) 对 IDU 的分子结构进行了全面的研究,将其与天然核苷 2'-脱氧胸苷进行了比较,并分析了其对 DNA 病毒生长和复制的影响 (Palafox,2014)。这项研究对于理解如何将 IDU 用于抗病毒和抗癌应用至关重要。

合成和纯化方法

对 IDU 的合成和纯化方法的改进一直是一个持续的研究领域。Keough 和 Hofer (1978) 详细介绍了一种改进的方法,用于合成和纯化 125I 或 131I 标记的无载体 5-碘-2'-脱氧尿苷,实现了高收率和纯度,这对于其在医学研究中的应用至关重要 (Keough 和 Hofer,1978)。

作用机制

安全和危害

未来方向

The current Covid-19 pandemic and the potential of nucleosides as therapeutics have further enhanced their appeal . The presence of nucleoside scaffolds in a variety of antiviral and anticancer drugs has contributed greatly towards the rapid developments taking place in this field . Functionalization of the nucleoside base also provides access to useful biological probes that could exhibit enhanced fluorescent properties than the parent nucleosides .

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOKCWRUQHGQR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197186 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Iodo-2'-deoxyuridine | |

CAS RN |

4753-03-1 | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Iodo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)